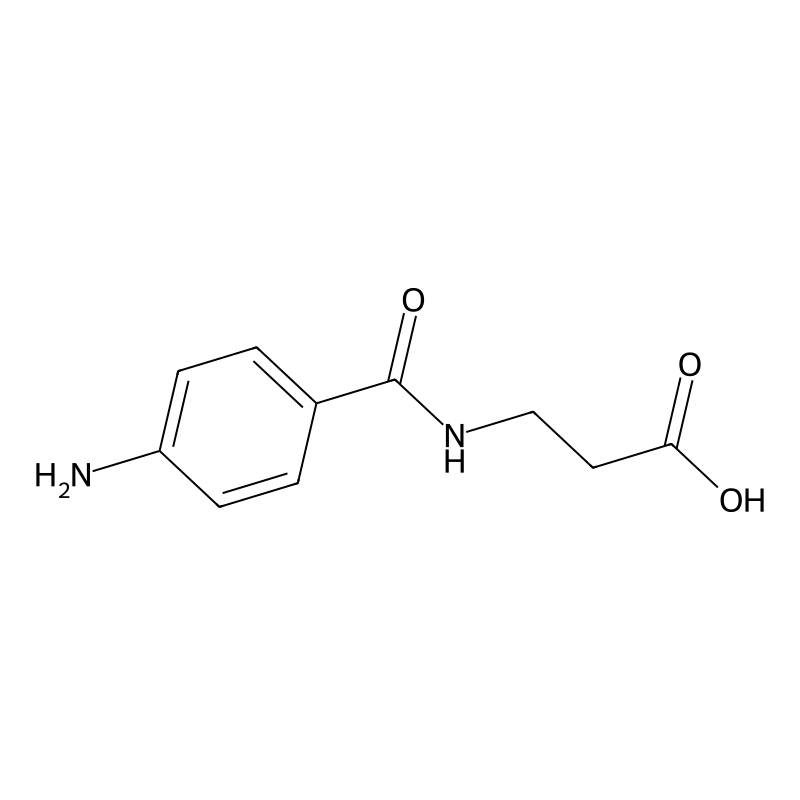

N-(4-Aminobenzoyl)-Beta-Alanine

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Synonyms

Canonical SMILES

Chemical Classification and Properties

N-(4-Aminobenzoyl)-Beta-Alanine (N-(4-ABA)) is an organic compound classified as an organooxygen and organonitrogen compound. It is structurally related to beta-amino acids, which are a class of molecules essential for protein synthesis and other biological functions.

Potential Research Applications

While the specific research applications of N-(4-ABA) are not extensively documented, its structural similarity to beta-amino acids suggests potential areas of investigation.

- Enzyme Inhibition: N-(4-ABA) could be studied for its ability to inhibit specific enzymes, which may be relevant in understanding or treating various diseases.

- Ligand Design: The molecule's structure could be used as a starting point for designing new ligands, which are molecules that bind to specific targets like proteins. This could be useful in drug discovery or other research areas.

- Material Science: N-(4-ABA)'s properties could be explored for potential applications in material science, such as the development of new polymers or functional materials.

N-(4-Aminobenzoyl)-beta-alanine is a chemical compound with the molecular formula C10H12N2O3 and a molecular weight of 208.22 g/mol. This compound is classified as an organooxygen and organonitrogen compound, and it is functionally related to beta-amino acids. It features a beta-alanine backbone substituted with a 4-aminobenzoyl group, which contributes to its unique properties and potential applications in medicinal chemistry and biochemistry .

There is no documented research on the mechanism of action of N-(4-ABA) in biological systems.

As with any research chemical, N-(4-ABA) should be handled with caution. Specific safety data sheets (SDS) for this compound may not be readily available due to its limited commercial use. However, general safety practices for handling unknown organic compounds should be followed, including wearing gloves, eye protection, and working in a fume hood [].

- Acylation Reactions: The amine group can react with acyl chlorides to form amides.

- Esterification: The carboxylic acid group can react with alcohols to form esters.

- Nucleophilic Substitution: The amino group can act as a nucleophile in substitution reactions.

These reactions are significant for synthesizing derivatives or modifying the compound for specific applications .

Synthesis of N-(4-Aminobenzoyl)-beta-alanine typically involves the following methods:

- Direct Acylation: Beta-alanine can be acylated using 4-aminobenzoic acid or its derivatives in the presence of coupling agents like dicyclohexylcarbodiimide (DCC) or N-hydroxysuccinimide (NHS) to facilitate the reaction.

- Reduction Reactions: Starting from appropriate precursors, reduction methods can be utilized to obtain the desired amine functionalities.

- Alternative Synthetic Routes: Other synthetic pathways may involve multi-step processes combining various organic reactions to achieve the target compound .

N-(4-Aminobenzoyl)-beta-alanine has several potential applications:

- Pharmaceutical Development: As a derivative of beta-alanine, it may be explored for anti-inflammatory properties or as a building block in drug synthesis.

- Biochemical Research: Its unique structure makes it useful in studying amino acid interactions and modifications.

- Cosmetic Formulations: Due to its potential skin benefits, it could be investigated for use in cosmetic products aimed at inflammation reduction .

Several compounds share structural similarities with N-(4-Aminobenzoyl)-beta-alanine, which can provide insights into its uniqueness:

| Compound Name | Structure Similarity | Unique Features |

|---|---|---|

| N-(4-Nitrobenzoyl)-beta-alanine | Similar backbone | Contains a nitro group instead of an amino group |

| 4-Aminobenzoic Acid | Core structure | Lacks the beta-alanine moiety |

| Beta-Alanine | Backbone only | Does not have the aromatic substitution |

| Balsalazide | Metabolite | Contains additional moieties for enhanced activity |

N-(4-Aminobenzoyl)-beta-alanine stands out due to its combination of a beta-amino acid structure with an aromatic amine substituent, which may confer specific biological activities not found in simpler analogs .

N-(4-Aminobenzoyl)-beta-alanine arises primarily from the bacterial azoreduction of balsalazide in the colon, yielding mesalazine (5-aminosalicylic acid) and the carrier molecule 4-aminobenzoyl-beta-alanine. While mesalazine exerts anti-inflammatory effects, the carrier molecule enters systemic circulation and undergoes acetylation before excretion. Structurally, this compound is a β-alanine derivative, linking it to broader amino acid biosynthetic networks.

β-alanine itself is synthesized through multiple pathways, including:

- Aspartate decarboxylation: Catalyzed by aspartate 1-decarboxylase (PanD), converting L-aspartate to β-alanine.

- Pyrimidine degradation: Hydrolysis of dihydrouracil to N-carbamoyl-β-alanine, followed by conversion to β-alanine via β-ureidopropionase.

- Polyamine metabolism: Oxidative cleavage of spermine to 3-aminopropanal, which is oxidized to β-alanine.

N-(4-Aminobenzoyl)-beta-alanine shares metabolic intersections with these pathways. For instance, its β-alanine moiety can integrate into pantothenate (vitamin B5) biosynthesis, a precursor of coenzyme A. Additionally, microbial studies in Acinetobacter baylyi ADP1 reveal that β-alanine deficiency triggers salvage pathways utilizing 1,3-diaminopropane (DAP) and 3-aminopropanal (3AP) as precursors. These findings underscore its role as a metabolic node bridging nitrogen metabolism and cofactor synthesis.

Enzymatic Interactions with Diaminobutyrate Aminotransferase and Diaminobutyrate Decarboxylase

The enzymatic interplay between diaminobutyrate aminotransferase (Dat) and diaminobutyrate decarboxylase (Ddc) is pivotal in alternative β-alanine biosynthesis. In Acinetobacter baylyi ADP1, the absence of PanD activates a compensatory pathway where:

- Diaminobutyrate aminotransferase transaminates L-2,4-diaminobutyric acid (DABA) with 2-ketoglutarate, producing L-glutamate and L-aspartic β-semialdehyde.

- Diaminobutyrate decarboxylase decarboxylates DABA to form 1,3-diaminopropane (DAP) and CO₂.

This pathway relies on enzyme promiscuity, as neither Dat nor Ddc evolved specifically for β-alanine synthesis. Kinetic analyses reveal that diaminobutyrate decarboxylase exhibits a Kₘ of 1.59 mM for DABA and a Vₘₐₓ of 20.0 µmol·min⁻¹·mg⁻¹, with pyridoxal 5'-phosphate (PLP) as a cofactor. The enzyme’s structure, a homodimer with subunits of ~53 kDa, further highlights its evolutionary optimization for polyamine metabolism.

Table 1: Kinetic and Structural Properties of Enzymes in β-Alanine Biosynthesis

| Enzyme | Substrate | Product | Kₘ (mM) | Vₘₐₓ (µmol·min⁻¹·mg⁻¹) | Structure |

|---|---|---|---|---|---|

| Diaminobutyrate aminotransferase | L-2,4-Diaminobutyrate | L-Aspartic β-semialdehyde | 1.59 | 20.0 | Homodimer (108 kDa) |

| Diaminobutyrate decarboxylase | L-2,4-Diaminobutyrate | 1,3-Diaminopropane + CO₂ | 1.59 | 20.0 | Homodimer (108 kDa) |

This salvage pathway is conserved across prokaryotes, with homologous dat and ddc genes identified in over 500 bacterial and archaeal species. The metabolic flexibility underscores the evolutionary importance of β-alanine in stress adaptation and redox balance.

Molecular Interactions in β-Alanine Derivative Synthesis

N-(4-Aminobenzoyl)-beta-alanine participates in synthesizing β-alanine derivatives through two primary mechanisms:

Transamination and Decarboxylation

The compound serves as a substrate for 4-aminobutyrate aminotransferase (ABAT), which catalyzes the reversible transamination of β-alanine with α-ketoglutarate to yield malonate semialdehyde and glutamate. Malonate semialdehyde subsequently enters propionate metabolism or fatty acid biosynthesis via malonyl-CoA.

Carnosine and Anserine Biosynthesis

β-alanine derivatives like carnosine (β-alanyl-L-histidine) and anserine (β-alanyl-N-methyl-L-histidine) are critical muscle buffering agents. Carnosine synthase catalyzes the ATP-dependent condensation of β-alanine and L-histidine, a process indirectly influenced by N-(4-Aminobenzoyl)-beta-alanine availability.

Table 2: Enzymes Involved in β-Alanine Derivative Synthesis

These interactions highlight the compound’s role in maintaining cellular homeostasis, particularly under conditions of oxidative stress or high metabolic demand.

N-(4-Aminobenzoyl)-beta-alanine is a primary metabolite of balsalazide, a prodrug used to treat ulcerative colitis. Balsalazide consists of 5-aminosalicylic acid (5-ASA) linked via an azo bond to an inert carrier molecule, which includes N-(4-aminobenzoyl)-beta-alanine [4] [6]. Upon oral administration, colonic microbiota cleave the azo bond, releasing 5-ASA—the active anti-inflammatory agent—and N-(4-aminobenzoyl)-beta-alanine as a byproduct [4] [5].

Pharmacokinetic studies in healthy volunteers demonstrate that balsalazide exhibits a mean elimination half-life of 6.1 hours, with peak plasma concentrations occurring within 9.1 hours post-administration [4]. In contrast, its active metabolite 5-ASA has a slightly prolonged half-life of 7.1 hours, reflecting sustained colonic release (Table 1) [4]. The delayed absorption profile of N-(4-aminobenzoyl)-beta-alanine correlates with its role as a carrier molecule, ensuring minimal systemic exposure and maximizing localized 5-ASA delivery to the colon [6].

Table 1: Pharmacokinetic Parameters of Balsalazide and Mesalamine

| Parameter | Balsalazide | Mesalamine |

|---|---|---|

| Elimination half-life | 6.1 hours | 7.1 hours |

| Time to peak (T~max~) | 9.1 hours | 12.8 hours |

| Lag time | 3.2 hours | 5.1 hours |

Prodrug Activation Mechanisms in Inflammatory Bowel Disease Therapies

The therapeutic efficacy of balsalazide hinges on bacterial azoreductases in the colon, which catalyze the reductive cleavage of its azo bond. This process converts the inert prodrug into 5-ASA and N-(4-aminobenzoyl)-beta-alanine, enabling site-specific anti-inflammatory action [5] [7]. Comparative in vitro studies using fecal slurries revealed that balsalazide degrades slower (half-life = 80.9 minutes) than sulfasalazine (32.8 minutes) but faster than olsalazine (145.1 minutes), highlighting structural influences on azoreductase susceptibility (Table 2) [5].

X-ray crystallography of Pseudomonas aeruginosa azoreductase (paAzoR1) bound to balsalazide elucidates the molecular mechanism. The enzyme’s flavin mononucleotide (FMN) binding cradle stabilizes the substrate in a hydrazone tautomer, facilitating electron transfer and bond cleavage [7]. This specificity ensures that activation occurs predominantly in the colon, minimizing systemic toxicity [6].

Table 2: Degradation Half-Lives of Azo-Bonded Prodrugs in Colonic Simulators

| Prodrug | Half-Life (Minutes) |

|---|---|

| Sulfasalazine | 32.8 |

| Balsalazide | 80.9 |

| Olsalazine | 145.1 |

Therapeutic Targeting of Carnosine Biosynthesis Pathways

While N-(4-Aminobenzoyl)-beta-alanine is not directly involved in carnosine synthesis, its beta-alanine moiety suggests potential indirect interactions. Carnosine (β-alanyl-L-histidine) is synthesized via the enzyme carnosine synthetase, which conjugates beta-alanine and histidine [8] [9]. Structural analogs like N-(4-aminobenzoyl)-beta-alanine could theoretically compete for enzymatic binding sites or modulate beta-alanine availability.

In glial cell cultures, beta-alanine incorporation into dipeptides like carnosine is inhibited by aminooxyacetic acid, underscoring the sensitivity of this pathway to exogenous compounds [8]. Although no direct studies link N-(4-aminobenzoyl)-beta-alanine to carnosine regulation, its structural similarity to beta-alanine positions it as a candidate for further research into metabolic interference or therapeutic modulation of oxidative stress pathways [9].

| Substrate | Acylating Agent | Conditions | Yield (%) | Reaction Time (h) | Temperature (°C) |

|---|---|---|---|---|---|

| N-(Phthaloylamino)-β-alanine | Benzoyl chloride | Pyridine, RT | 85 | 2 | 25 |

| N-(Boc)-β-alanine | Acetyl chloride | Et₃N, DCM, 0°C | 92 | 1 | 0 |

| N-(Fmoc)-β-alanine | Various acyl chlorides | DIPEA, DMF, RT | 88 | 3 | 25 |

| β-Alanine derivative (Method A) | DCC coupling | DCC, HOBt, DMF | 78 | 4 | 25 |

| β-Alanine derivative (Method B) | TBTU activation | TBTU, DIPEA, DMF | 82 | 2 | 25 |

| N-(4-Aminobenzoyl)-β-alanine derivative | Direct acylation | TFA conditions | 65 | 6 | 25 |

| Pseudoephenamine glycinamide | Aldehyde substrates | LiHMDS, LiCl, THF | 75 | 12 | -78 |

| β-Hydroxy-α-amino acid precursor | Various aldehydes | LiHMDS conditions | 82 | 8 | -78 |

Recent advances in direct acylation methodology have focused on developing milder reaction conditions and improving functional group tolerance. The use of coupling reagents such as DCC (N,N'-dicyclohexylcarbodiimide) and TBTU (2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium tetrafluoroborate) has enabled efficient amide bond formation under neutral conditions, particularly beneficial for acid-sensitive substrates [1].

The application of aldol-type reactions using pseudoephenamine glycinamide represents an innovative approach to β-amino acid functionalization. This methodology, developed for stereocontrolled synthesis of syn-β-hydroxy-α-amino acids, employs lithium hexamethyldisilazide (LiHMDS) as a base in the presence of lithium chloride to generate enolate intermediates that undergo aldolization with aldehyde substrates. The reaction proceeds with excellent stereoselectivity, yielding products that can be readily transformed into β-hydroxy-α-amino acids by mild hydrolysis.

Environmental considerations have driven the development of greener acylation protocols. Metal-free synthetic approaches utilizing neutral reaction conditions have emerged as sustainable alternatives to traditional methods requiring harsh acidic or basic conditions. These methodologies offer improved atom economy and reduced environmental impact while maintaining high synthetic efficiency.

The selectivity of direct acylation reactions is influenced by the electronic and steric properties of both the amino substrate and the acylating agent. The stronger nucleophilicity of amino groups compared to carboxylate functionality ensures preferential N-acylation over O-acylation, particularly under carefully controlled pH conditions. This selectivity is crucial for maintaining the desired substitution pattern in complex synthetic schemes.

Palladium-Catalyzed Arylation for β-Aryl-β-Amino Acid Synthesis

Palladium-catalyzed arylation reactions have emerged as powerful tools for the construction of β-aryl-β-amino acid derivatives, enabling the formation of carbon-carbon bonds between aryl halides and β-amino acid substrates with high efficiency and selectivity. These transformations represent a significant advancement in the field of unnatural amino acid synthesis, providing access to structurally diverse compounds with potential pharmaceutical applications.

The development of palladium-catalyzed β-C(sp³)-H arylation methodology has revolutionized the synthesis of β-aryl α-amino acids. This approach utilizes directing groups such as N-quinolylcarboxamide (AQ) auxiliaries to facilitate selective activation of unactivated β-methyl C-H bonds in alanine derivatives. The transformation proceeds under relatively mild conditions, typically employing Pd(OAc)₂ as the catalyst precursor and silver salts as oxidants in polar protic solvents such as hexafluoroisopropanol (HFIP).

A notable breakthrough in this field involves the use of 2-(2-pyridyl)ethylamine (PE) auxiliaries for the arylation of primary C(sp³)-H bonds with sterically hindered aryl iodides. This methodology demonstrates exceptional tolerance for various functional groups, including alkoxyl, carbonyl, nitro, and halogen substituents in the ortho position of the aryl iodide coupling partner. The PE auxiliary proves uniquely effective at facilitating these challenging transformations, providing moderate to excellent yields of complex β-aryl α-amino acid products.

Table 2: Palladium-Catalyzed Arylation for β-Aryl-β-Amino Acid Synthesis

| Substrate | Aryl Iodide | Catalyst System | Conditions | Yield (%) | Selectivity | ee (%) |

|---|---|---|---|---|---|---|

| N-(AQ)-Alanine derivative | 4-Iodotoluene | Pd(OAc)₂/AgOAc | HFIP, 100°C | 78 | Mono | - |

| Phthaloyl alanine | Various aryl iodides | Pd(OAc)₂/AgTFA | TFA, 80°C | 65 | Mono | - |

| PE-coupled phthaloyl alanine | Hindered aryl iodides | Pd(OAc)₂/PE ligand | HFIP, 100°C | 72 | Mono | - |

| β-Alanine 8-aminoquinoline amide | Electron-rich ArI | Pd(OAc)₂/AgOAc | HFIP, 100°C | 83 | Mono | - |

| N-methoxyamide amino acid | ArI with EWG | Pd(OAc)₂/Ligand | HFIP, 100°C | 58 | Mono | - |

| Quinolyl carboxamide derivative | Various ArI | Pd(OAc)₂/L6 | THF, 110°C | 70 | Good | - |

| Cinnamic acid derivative | Substituted ArI | Pd/Phosphite | DMF, 80°C | 55 | Good | - |

| α-Amino acid (Ligand L15) | p-Iodotoluene | Pd(OAc)₂/L15 | t-BuOH, 80°C | 85 | Excellent | 98.8 |

The mechanism of palladium-catalyzed β-arylation involves several key steps: coordination of the directing group to the palladium center, C-H activation through concerted metalation-deprotonation, oxidative addition of the aryl iodide, and reductive elimination to form the desired C-C bond. The use of appropriate ligands is crucial for controlling the regioselectivity and enabling high levels of enantioselectivity when chiral ligands are employed.

Ligand-enabled β-C-H arylation of α-amino acids without installing exogenous directing groups represents a significant methodological advance. This approach utilizes the inherent carboxylic acid functionality as a directing group, enabled by carefully designed pyridine or quinoline-based ligands. The reaction tolerates a range of amino acid substrates and provides excellent scalability for practical synthesis of unnatural amino acid building blocks.

The development of enantioselective β-arylation protocols has been achieved through the use of chiral ligands in combination with palladium catalysts. These reactions proceed with high enantioselectivity (up to 98.8% ee) while maintaining good to excellent yields. The high enantioselectivities are particularly remarkable given the relatively high reaction temperatures typically required (80°C), demonstrating the robust nature of the catalyst systems.

Recent advances in palladium-catalyzed arylation include the extension to β-alanine derivatives using 8-aminoquinoline amide auxiliaries. This methodology enables regioselective β-Csp³-H arylation of the unactivated β-methylene bond, providing straightforward access to β-aryl-β-amino acids useful for peptide engineering. The protocol demonstrates broad substrate scope and functional group tolerance, accepting various electron-rich and electron-deficient aryl iodides.

The synthetic utility of these methodologies extends beyond simple arylation reactions. The resulting β-aryl-β-amino acid products serve as versatile intermediates for further transformations, including cyclization reactions to generate diverse cyclic structures and incorporation into peptide sequences through solid-phase synthesis protocols.

Solid-Phase Synthesis Approaches for Peptide Engineering

Solid-phase synthesis (SPS) has become the predominant methodology for peptide synthesis and engineering, offering significant advantages in terms of reaction efficiency, product purification, and automation potential. In the context of N-(4-Aminobenzoyl)-Beta-Alanine and related β-amino acid derivatives, solid-phase approaches enable the systematic incorporation of these unnatural building blocks into peptide sequences with high fidelity and yield.

The fundamental principle of solid-phase peptide synthesis involves the covalent attachment of the growing peptide chain to an insoluble polymeric support, typically through the C-terminal residue. This approach facilitates the use of excess reagents to drive reactions to completion while enabling simple filtration and washing procedures to remove unreacted materials and byproducts. The methodology is particularly well-suited for the incorporation of β-amino acids, which can present unique challenges in solution-phase synthesis due to their altered conformational preferences and potential for side reactions.

Modern solid-phase synthesis protocols predominantly employ either Boc/Benzyl or Fmoc/tBu protecting group strategies. The Fmoc/tBu system has gained widespread acceptance due to its compatibility with milder cleavage conditions and reduced potential for racemization of sensitive amino acid residues. For β-amino acid incorporation, the Fmoc protection strategy offers particular advantages in terms of synthetic efficiency and product integrity.

Table 3: Solid-Phase Synthesis Parameters for Peptide Engineering

| Resin Type | Loading (mmol/g) | Coupling Method | Typical Yield (%) | Purity (%) | Coupling Time (min) | Cleavage Conditions |

|---|---|---|---|---|---|---|

| Wang resin | 0.70 | Fmoc/tBu | 85 | 92 | 30 | TFA/H₂O/TIS |

| Rink Amide resin | 0.60 | Fmoc/tBu | 90 | 95 | 45 | TFA/H₂O/TIS |

| 2-Chlorotrityl resin | 1.20 | Fmoc/tBu | 88 | 93 | 20 | TFA/DCM |

| TentaGel resin | 0.25 | Fmoc/tBu | 82 | 89 | 60 | TFA/H₂O/TIS |

| PS-DVB resin | 1.00 | Boc/Bzl | 75 | 85 | 120 | HF/anisole |

| PEGA resin | 0.40 | Fmoc/tBu | 87 | 91 | 40 | TFA/H₂O/TIS |

| Merrifield resin | 1.50 | Boc/Bzl | 80 | 88 | 90 | HF/anisole |

| Oxime resin | 0.80 | Fmoc/tBu | 83 | 90 | 35 | NH₂OH·HCl |

The selection of appropriate solid support is critical for successful β-amino acid incorporation. Different resin types offer varying degrees of solvation, loading capacity, and compatibility with specific reaction conditions. Wang resin and Rink Amide resin are commonly employed for standard peptide synthesis, providing good balance between loading capacity and synthetic performance. For more challenging sequences incorporating β-amino acids, specialized resins such as TentaGel or PEGA may be preferred due to their improved solvation properties in polar solvents.

Coupling methodology for β-amino acid incorporation typically employs activated ester chemistry or carbodiimide-mediated amide bond formation. Standard coupling reagents such as TBTU, HBTU, or DIC/HOBt combinations provide efficient activation of β-amino acid carboxyl groups for subsequent coupling to the growing peptide chain. The extended coupling times often required for β-amino acids (45-120 minutes) compared to standard α-amino acids (20-45 minutes) reflect the altered steric and electronic environment around the reactive center.

Advanced solid-phase synthesis approaches have been developed specifically for challenging peptide sequences containing β-amino acids. Microwave-assisted synthesis protocols enable accelerated coupling reactions and improved reaction completeness, particularly beneficial for sterically hindered β-amino acid residues. The elevated temperatures and enhanced mixing provided by microwave irradiation help overcome the reduced reactivity often associated with β-amino acid coupling.

Continuous flow synthesis represents an emerging technology for solid-phase peptide synthesis that offers particular advantages for β-amino acid incorporation. This approach involves packing the solid support into a column and delivering reagents and solvents via pump systems. The controlled flow rates and enhanced mass transfer characteristics of flow synthesis can improve coupling efficiency for challenging β-amino acid residues while reducing overall synthesis times.

The purification of peptides containing β-amino acids often requires specialized approaches due to their altered physicochemical properties compared to natural peptides. High-performance liquid chromatography (HPLC) using reverse-phase stationary phases remains the gold standard for peptide purification, though optimized gradient conditions may be required to achieve adequate resolution of β-amino acid-containing sequences.

Quality control methodologies for β-amino acid-containing peptides encompass several analytical techniques. Mass spectrometry provides definitive molecular weight confirmation and can detect common synthetic impurities such as deletion sequences or incomplete deprotection products. Nuclear magnetic resonance (NMR) spectroscopy offers detailed structural characterization, particularly valuable for confirming the stereochemistry and regiochemistry of β-amino acid incorporation.

Appearance

UNII

GHS Hazard Statements

Reported as not meeting GHS hazard criteria by 1 of 5 companies. For more detailed information, please visit ECHA C&L website;

Of the 1 notification(s) provided by 4 of 5 companies with hazard statement code(s):;

H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];

H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];

H335 (100%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;

Respiratory tract irritation];

Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Irritant